

ORG 33628 Off-Target Screening and Validation: A Comparative Guide

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Compound of Interest

Compound Name: ORG 33628

Cat. No.: B1677477

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target screening and validation of **ORG 33628**, a progesterone receptor (PR) modulator. Due to the limited publicly available data on **ORG 33628**, this guide leverages information on other well-characterized selective progesterone receptor modulators (SPRMs) to provide a comparative context and highlight best practices in off-target profiling.

Introduction to ORG 33628 and the Importance of Off-Target Screening

ORG 33628 is a progesterone receptor (PR) modulator, a class of compounds that can exhibit tissue-specific agonist or antagonist activity at the progesterone receptor.^{[1][2]} Such modulators have been investigated for various therapeutic applications, including contraception and the treatment of gynecological disorders. However, like any small molecule, **ORG 33628** has the potential to interact with unintended biological targets, leading to off-target effects. These off-target interactions can result in unforeseen side effects or even provide opportunities for drug repurposing. Therefore, comprehensive off-target screening and validation are critical steps in the preclinical development of any new drug candidate.

Comparative Analysis of Off-Target Profiles of Progesterone Receptor Modulators

While specific off-target screening data for **ORG 33628** is not publicly available, the broader class of SPRMs has been studied for cross-reactivity with other steroid hormone receptors, most notably the glucocorticoid receptor (GR). This cross-reactivity is a known liability for some SPRMs and serves as a crucial point of comparison.

Table 1: Comparison of Off-Target Binding Affinities of Selected SPRMs

Compound	Primary Target	Known Off-Targets	Off-Target Binding Affinity (IC50/Ki)	References
ORG 33628	Progesterone Receptor (PR)	Not publicly disclosed	Not publicly available	
Mifepristone	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	PR IC50: 0.2 nM MGR IC50: 2.6 nM	[3]
Ulipristal Acetate	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	PR pIC50: 9.7 GR: Lower affinity than mifepristone	[4][5]
Asoprisnil	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR), Androgen Receptor (AR)	PR: High GR: Moderate AR: Low	[1][2][6]
Telapristone	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	Some antiglucocorticoid activity, less than mifepristone	[7][8]
Vilaprisan	Progesterone Receptor (PR)	Minimal	Significantly lower anti-glucocorticoid activity than mifepristone	[9]

Note: The lack of standardized testing conditions across different studies makes direct comparison of absolute values challenging. The provided data should be interpreted as indicative of relative selectivity.

Methodologies for Off-Target Screening and Validation

A robust off-target screening strategy employs a combination of in silico, in vitro, and cellular methods to identify and validate potential off-target interactions.

Kinase Profiling

Kinase inhibitors are a major class of drugs, and off-target kinase activity is a common source of adverse effects. Kinase profiling assays are therefore essential for compounds that may interact with ATP-binding sites.

Experimental Protocol: Radiometric Kinase Assay

- **Reaction Setup:** A purified kinase is incubated with the test compound (e.g., **ORG 33628**) at various concentrations.
- **Initiation:** The kinase reaction is initiated by adding a specific substrate and [γ - 32 P]ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Termination and Separation:** The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ - 32 P]ATP, typically by binding to a filter membrane.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and identify off-target binding within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA

- **Cell Treatment:** Intact cells are treated with the test compound or vehicle control.
- **Heating:** The treated cells are heated to a range of temperatures.
- **Lysis:** The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
- **Protein Detection:** The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
- **Data Analysis:** A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response format can be used to determine the potency of the interaction.[\[10\]](#)[\[11\]](#)

Phenotypic Screening

Phenotypic screening involves testing a compound across a wide range of cellular models and measuring its effects on various cellular phenotypes. This approach can uncover unexpected off-target effects that might not be identified in target-based assays.

Experimental Protocol: High-Content Phenotypic Screening

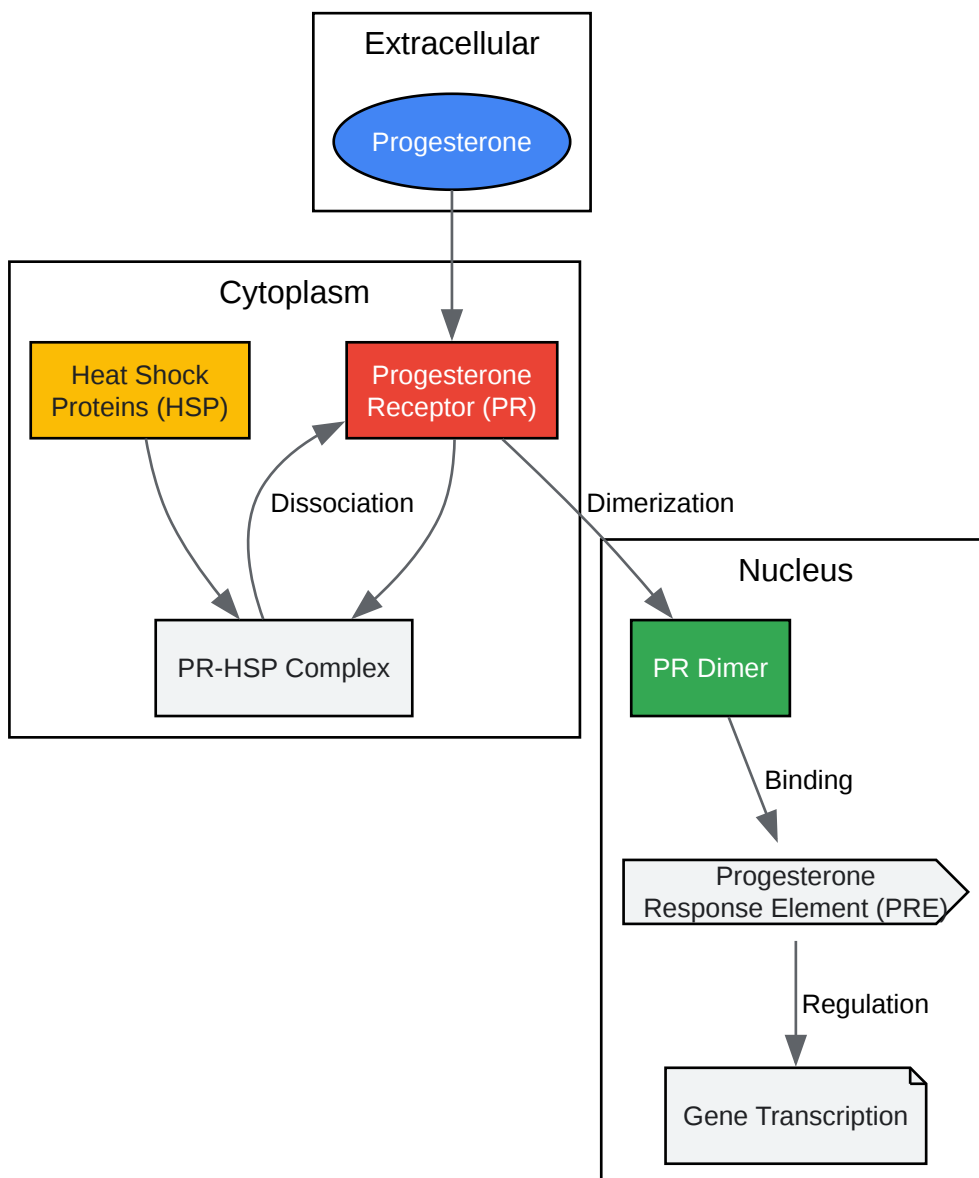
- **Cell Plating:** A diverse panel of cell lines is plated in multi-well plates.
- **Compound Treatment:** The cells are treated with the test compound at various concentrations.
- **Staining:** After a set incubation period, the cells are fixed and stained with a panel of fluorescent dyes that label different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria).

- **Imaging:** The plates are imaged using an automated high-content imaging system.
- **Image Analysis:** Sophisticated image analysis software is used to extract a large number of quantitative features from the images, describing various aspects of cell morphology and protein localization.
- **Data Analysis:** The phenotypic profiles of the test compound are compared to a reference library of compounds with known mechanisms of action to identify potential off-target activities.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

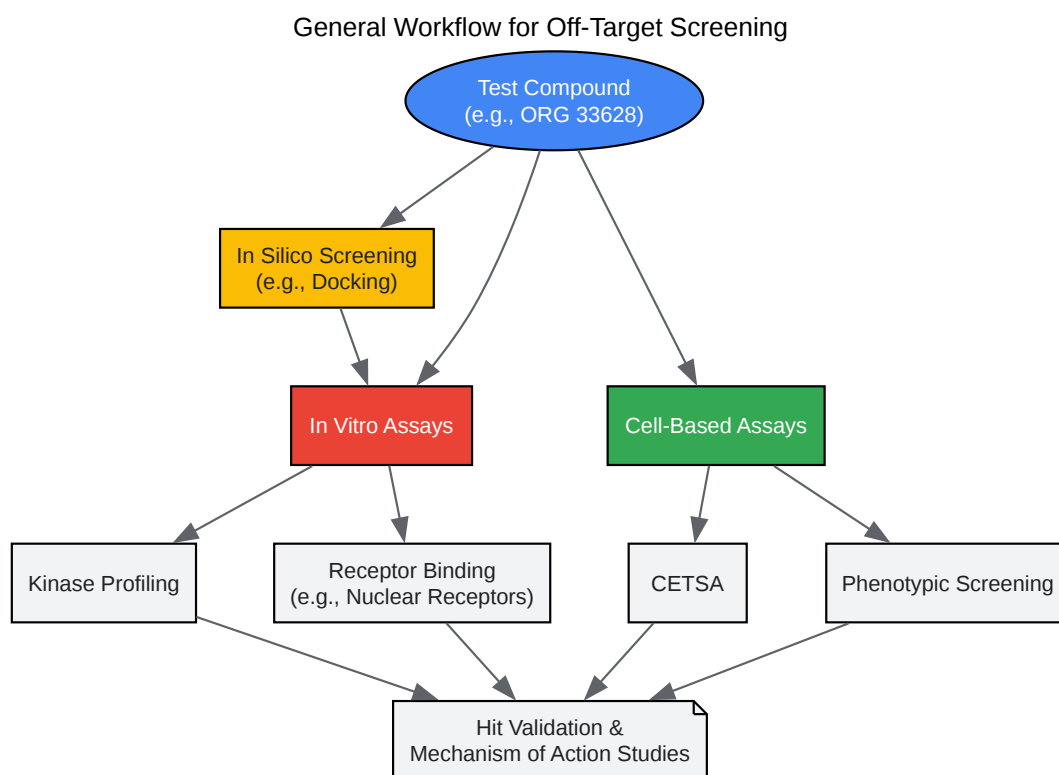
Visualizing Workflows and Pathways

To better illustrate the processes involved in off-target screening, the following diagrams are provided.

Progesterone Receptor Signaling Pathway

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Caption: Progesterone receptor signaling pathway.



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